Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate
CAS No.:
Cat. No.: VC18154312
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3O2 |
|---|---|
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | ethyl 4-imidazol-1-yl-2-methyl-2-(methylamino)butanoate |
| Standard InChI | InChI=1S/C11H19N3O2/c1-4-16-10(15)11(2,12-3)5-7-14-8-6-13-9-14/h6,8-9,12H,4-5,7H2,1-3H3 |
| Standard InChI Key | VMISOHLDKLJDCB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)(CCN1C=CN=C1)NC |
Introduction
Ethyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate is a complex organic compound with a molecular formula of C₁₃H₁₈N₄O₂ and a molecular weight of approximately 225.29 g/mol. This compound features an imidazole ring, a butanoate moiety, an ethyl ester group, and a methylamino substituent, contributing to its potential pharmacological properties and reactivity.
Synthesis
The synthesis of Ethyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate typically involves multi-step organic synthesis techniques. These methods require precise control over reaction conditions to achieve desired yields and purity.
Synthesis Steps
-
Initial Preparation: Involves the formation of the imidazole ring and the butanoate moiety.
-
Coupling Reactions: The imidazole and butanoate components are linked through specific coupling reactions.
-
Functional Group Modifications: The introduction of the ethyl ester and methylamino groups.
Applications and Potential Uses
Ethyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate has potential applications primarily in research and industrial settings, particularly in medicinal chemistry. Its unique structure makes it a candidate for drug development and chemical synthesis.
Potential Applications Table
| Field | Description |
|---|---|
| Medicinal Chemistry | Potential for drug development due to its biological activity and reactivity. |
| Chemical Synthesis | Useful for synthesizing derivatives with potentially different properties. |
| Biological Research | May interact with specific enzymes or receptors, modulating their activity. |
Similar Compounds
Several compounds share structural similarities with Ethyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate, including:
-
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate: Contains a benzimidazole structure with potential anti-cancer properties.
-
Methyl 2-(1H-benzimidazol-2-yl)-N,N-dimethylethanamine: Features a benzimidazole with psychoactive effects.
-
N,N-Diethyl-5-nitrobenzo[d]imidazole: Exhibits antimicrobial activity due to its nitro group.
Comparison of Similar Compounds Table
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | 3543-73-5 | Benzimidazole structure; potential anti-cancer properties. |
| Methyl 2-(1H-benzimidazol-2-yl)-N,N-dimethylethanamine | N/A | Benzimidazole; psychoactive effects. |
| N,N-Diethyl-5-nitrobenzo[d]imidazole | N/A | Nitro group; antimicrobial activity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume